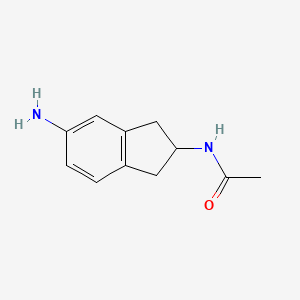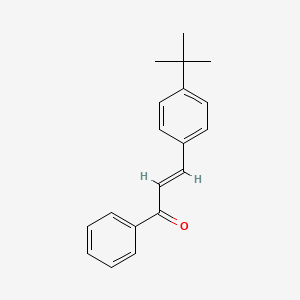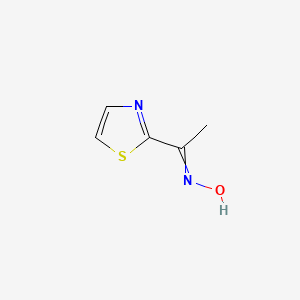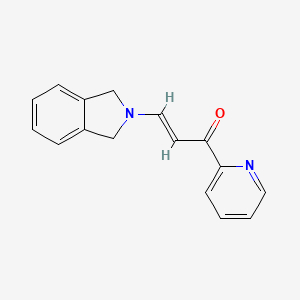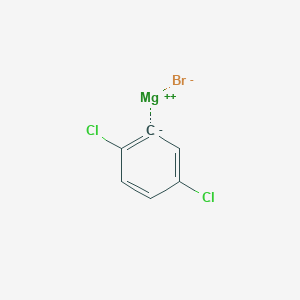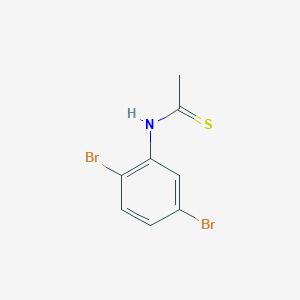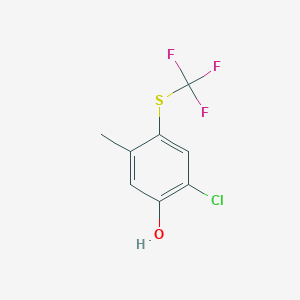
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% (2-C5M4TFP) is an organic compound that has recently gained recognition for its potential industrial and scientific applications. It is a member of the class of phenols, which are compounds containing an aromatic ring with a hydroxyl group attached. 2-C5M4TFP is a halogenated phenol, meaning it contains a halogen atom (in this case, chlorine) in its structure. It is also a trifluoromethylthio compound, meaning it contains a trifluoromethylthio group, which is a sulfur-containing group with three fluorine atoms bonded to it. 2-C5M4TFP is a colorless, crystalline solid at room temperature with a melting point of around 85°C.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is not completely understood. However, it is believed that the trifluoromethylthio group of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is responsible for its inhibitory activity. This group is able to form a strong bond with the active site of enzymes, which prevents them from functioning properly. In addition, the chlorine atom of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is thought to interact with the enzyme's active site, further inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and glutathione S-transferase. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has several advantages for lab experiments. It is a relatively inexpensive compound, and can be easily synthesized using a variety of methods. In addition, it is a relatively stable compound, with a melting point of around 85°C, which makes it suitable for use in a wide range of applications. However, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a relatively new compound, and its biochemical and physiological effects are not yet fully understood. As a result, its use in lab experiments should be done with caution.
Orientations Futures
There are several potential future directions for research on 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to explore its potential applications in drug development and other areas of scientific research. Finally, research is needed to determine the optimal conditions for synthesizing 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% in order to maximize its yield and purity.
Méthodes De Synthèse
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% can be synthesized by a variety of methods, including nucleophilic substitution reactions, reductive amination, and Diels-Alder reactions. The most common method used to synthesize 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a nucleophilic substitution reaction between a chloro-substituted phenol and a trifluoromethylthiol. This reaction requires a strong base, such as potassium hydroxide, to facilitate the reaction. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide, and the product is isolated by extraction with a non-polar solvent such as hexane.
Applications De Recherche Scientifique
2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has a wide range of potential applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been used as a ligand in binding studies, and as a reagent in the synthesis of other compounds. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been used to study the mechanism of action of various drugs, such as antibiotics, antivirals, and antifungals.
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3OS/c1-4-2-6(13)5(9)3-7(4)14-8(10,11)12/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLXLHDMSHDMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

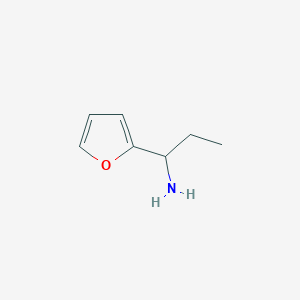
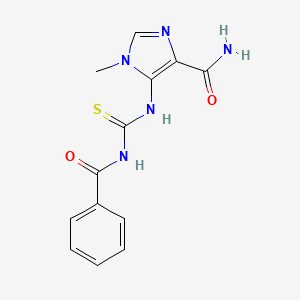
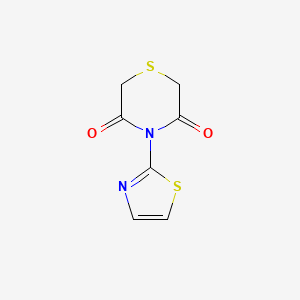
![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)




